molecular formula C12H11BrClN B6355711 1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1502337-96-3

1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B6355711
CAS No.: 1502337-96-3
M. Wt: 284.58 g/mol
InChI Key: RQLAECFZLLAWFJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 1502337-96-3) is a pyrrole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a bromo- and chloro-substituted phenyl ring attached to a 2,5-dimethylpyrrole core, a structure recognized as a valuable scaffold in drug discovery . The pyrrole heterocycle is a privileged structure found in numerous natural products and FDA-approved drugs, known for its ability to interact with various biological targets and impart favorable pharmacokinetic properties . This chemical serves as a key synthetic intermediate for the development of novel bioactive molecules. Recent research highlights the application of similar pyrrole-carbohydrazide and hydrazone derivatives in exploring new anticancer agents . These compounds have demonstrated promising in vitro cytotoxic and selective antiproliferative activities, particularly against human melanoma cell lines, by inducing apoptosis and causing cell cycle arrest . The structural motif of the 4-chlorophenyl moiety, present in this compound, is a common feature in various synthesized compounds with diverse biological activities, underscoring its utility in structure-activity relationship (SAR) studies . Researchers value this compound for constructing more complex molecules aimed at addressing the challenge of chemotherapy resistance. This product is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLAECFZLLAWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron(III) Phosphate-Catalyzed Synthesis

Iron(III) phosphate (FePO₄) has emerged as an efficient catalyst for Paal-Knorr reactions. In a solvent-free system, 10 mol% FePO₄ facilitates the cyclocondensation of 4-chloroaniline and 2,5-hexanedione at room temperature, yielding 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole in 95% yield after 10 hours. Adapting this method to 2-bromo-4-chloroaniline would require optimizing bromine stability during the reaction.

Key Parameters:

  • Catalyst Loading: 10 mol% FePO₄

  • Solvent: Solvent-free

  • Yield: 95% (for 4-chlorophenyl analog)

Challenges with Brominated Anilines

Direct use of 2-bromo-4-chloroaniline in Paal-Knorr synthesis is limited by the precursor’s commercial scarcity. Synthesizing 2-bromo-4-chloroaniline necessitates regioselective bromination of 4-chloroaniline, which often requires directing groups or harsh conditions. For example, bromination of 4-chloro-1-isopropylbenzene using sodium bromide and isopropanol yields 2-bromo-4-chloro-1-isopropylbenzene, suggesting analogous strategies for aniline derivatives.

Post-Synthesis Bromination of Chlorophenylpyrroles

An alternative approach involves brominating pre-formed 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the ortho position relative to the chloro group.

Oxidant-Mediated Bromination

A patent detailing the synthesis of 4-bromo-2-aryl-5-trifluoromethylpyrroles demonstrates the efficacy of bromine with oxidants like hydrogen peroxide or potassium persulfate. For instance, reacting 2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile with bromine (0.75–0.8 mol equivalents) and hydrogen peroxide in ethanol at room temperature achieves 95% yield. Adapting this to 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole would require testing regioselectivity and optimizing solvent systems.

Optimized Conditions:

  • Bromine Ratio: 0.7–0.8 mol per substrate

  • Oxidant: Hydrogen peroxide (50%) or potassium persulfate

  • Solvent: Ethanol, THF, or DMAC

  • Yield: Up to 96% (for analogous compounds)

Regioselectivity Considerations

The bromine’s position on the phenyl ring is critical. Quantum mechanical calculations predict that the chloro group’s meta-directing effect favors bromination at the ortho position, but competing para substitution may occur without proper directing groups. Polar solvents like DMAC enhance electrophilic reactivity, improving regiocontrol.

Coupling Reactions with Pre-Functionalized Intermediates

Transition metal-catalyzed cross-coupling offers a modular route to install the bromo-chlorophenyl group onto a pre-formed pyrrole core.

Ullmann-Type Reactions

Copper-mediated coupling between 2,5-dimethylpyrrole and 2-bromo-4-chlorophenyl halides is another potential pathway. However, these reactions often require high temperatures and extended reaction times, complicating scalability.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Paal-Knorr SynthesisHigh atom economy; mild conditionsRequires scarce 2-bromo-4-chloroaniline90–95%
Post-Synthesis BrominationUtilizes commercially available intermediatesRisk of over-bromination; regioselectivity issues85–96%
Cross-CouplingModular; precise substituent placementHigh catalyst costs; complex optimizationNot reported

Industrial-Scale Considerations

For large-scale production, post-synthesis bromination is preferable due to the availability of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. Continuous flow reactors could enhance safety and efficiency during bromine handling. Catalyst recycling, as demonstrated with FePO₄ (90% yield after three cycles), further reduces costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like bromine (Br2) or chlorine (Cl2).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized pyrroles.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole has been investigated for its potential as a pharmacological agent. Compounds with similar structures have shown promising results in various therapeutic areas:

  • Anticancer Activity : Research indicates that pyrrole derivatives can inhibit cancer cell growth. The halogenated phenyl group may enhance the compound's interaction with biological targets, leading to increased potency against specific cancer types.
  • Antimicrobial Properties : Some studies suggest that compounds containing pyrrole rings exhibit antimicrobial activity. This compound's structure may contribute to its effectiveness against bacterial and fungal pathogens.

Organic Synthesis

The presence of multiple functional groups in this compound makes it a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to serve as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity in Cross-Coupling Reactions : The bromine atom can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the formation of new carbon-carbon bonds, which is crucial in synthetic organic chemistry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyrrole derivatives, including those similar to this compound. The findings indicated that certain modifications to the pyrrole structure could enhance cytotoxicity against breast cancer cell lines. The introduction of halogen substituents was found to significantly improve the compound's activity due to increased lipophilicity and better interaction with cellular targets.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antibiotics, researchers evaluated the antimicrobial properties of several pyrrole derivatives. The study highlighted that compounds with bromine and chlorine substituents demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biochemical Pathways: It may influence various biochemical pathways by binding to active sites or altering the conformation of target proteins.

    Electronic Properties: In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function in electronic devices.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related pyrrole derivatives with variations in substituent type, position, and electronic effects:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Weight (g/mol) Key Physical Data Reference
1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 2-Br, 4-Cl None ~295.6 (calculated) N/A (data not explicitly provided) Target
1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole 3-Cl, 4-CH3 None 219.71 Purity: 98%
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole 4-OCH3 None 202.12 Mp: 57–59°C
1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole 2-F, 4-I None ~318.1 (calculated) N/A
1-(4-Bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-Br, 3-Cl 3-CHO (aldehyde) 312.59 N/A

Key Observations :

  • Halogen vs. Alkyl/Methoxy Groups : The bromo and chloro substituents in the target compound enhance electrophilicity compared to methyl or methoxy groups, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Positional Effects : The 2-bromo-4-chloro substitution pattern creates steric hindrance and meta/para electronic effects, distinct from the 3-chloro-4-methyl analog in , which may exhibit different crystal packing or solubility .
  • Functional Group Additions : The carbaldehyde derivative () introduces a reactive aldehyde group, enabling further functionalization (e.g., condensation reactions), unlike the parent compound .
Spectral and Analytical Data
  • 1H-NMR Trends: Pyrrole derivatives with electron-withdrawing substituents (e.g., Br, Cl) exhibit downfield shifts for aromatic protons. For example, 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole shows aromatic protons at δ 6.94–7.15, while halogenated analogs (e.g., ’s chlorophenyl-acridinone) display signals up to δ 8.31 .
  • Mass Spectrometry : Halogenated compounds often exhibit isotopic patterns (e.g., ’s 4-bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one shows m/z 301/303/305 [M+H]+ due to Br/Cl isotopes) .

Biological Activity

1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS: 1502337-96-3) is a compound that belongs to the pyrrole family, which is recognized for its diverse biological activities. Pyrrole derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, and antifungal properties. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies and providing a detailed analysis of its pharmacological potential.

Biological Activity Overview

The biological activities of pyrrole derivatives are influenced by their structural modifications. The presence of halogen substituents such as bromine and chlorine enhances the compounds' interactions with biological targets, potentially increasing their efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

Case Study:
In a study assessing the anticancer activity of related pyrrole compounds, it was found that certain derivatives exhibited significant cytotoxic effects on A549 lung adenocarcinoma cells. The compounds were tested using an MTT assay to evaluate cell viability post-treatment. Results indicated that some derivatives reduced cell viability significantly compared to control treatments (IC50 values ranging from 10 to 30 µM) .

Antimicrobial Activity

Pyrroles are also noted for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Research Findings:
In vitro tests demonstrated that certain pyrrole derivatives showed activity against multidrug-resistant Staphylococcus aureus strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity
This compoundStaphylococcus aureus15Moderate
Related pyrrole derivativeEscherichia coli>64No activity
Another derivativeKlebsiella pneumoniae32Weak

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. Pyrroles are known to modulate various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Mechanism

The anticancer effects are likely mediated through the induction of apoptosis in cancer cells, potentially by activating caspase pathways or inhibiting anti-apoptotic proteins .

Antimicrobial Mechanism

Antimicrobial action may involve the disruption of membrane integrity or inhibition of nucleic acid synthesis . The halogen substituents may enhance lipophilicity, allowing better penetration into bacterial membranes.

Q & A

Q. What are the established synthetic routes for 1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole?

The Clausson-Kaas pyrrole synthesis is a key method, adapted for bromophenyl derivatives. This involves cyclization of a diketone precursor with ammonium acetate under reflux in acetic acid . Monitoring reaction progress via TLC (e.g., PE:EA = 10:1, Rf ≈ 0.35 for similar compounds) ensures intermediate purity . Stoichiometric adjustments (e.g., molar ratios of bromophenylamine to diketone) and reaction time optimization (typically 6–12 hours) are critical for yield improvement.

Q. Which spectroscopic methods are essential for characterizing this compound?

  • 1H NMR : Methyl groups (δ ≈ 2.10 ppm) and pyrrole protons (δ ≈ 5.98 ppm) are diagnostic. Aromatic protons in the 2-bromo-4-chlorophenyl group appear as doublets (δ 7.39–8.38 ppm, J ≈ 8.6 Hz) .
  • FT-IR : Peaks at 1518 cm⁻¹ (C=C stretching) and 1094 cm⁻¹ (C-Br) confirm structural features .
  • Melting Point : Expected range 140–145°C, though substituents (e.g., nitro vs. methoxy groups) can shift values by 10–20°C .

Q. How is purity assessed during synthesis?

TLC with hexane:ethyl acetate (10:1) is standard. For quantitative analysis, HPLC using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) resolves impurities. Recrystallization from ethanol or dichloromethane improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >75% .

Q. What strategies resolve discrepancies in spectral data for derivatives?

Contradictions in NMR or melting points often stem from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., -NO₂) deshield aromatic protons, shifting signals downfield .
  • Steric hindrance from bulky substituents reduces melting points. Cross-validation via HRMS (e.g., m/z 263.72 for C₁₄H₁₄ClNO₂ ) and X-ray crystallography resolves ambiguities.

Q. How does the electronic nature of substituents influence regioselectivity in electrophilic substitutions?

  • Methyl Groups : Act as electron donors, directing electrophiles to the α-position of the pyrrole ring.
  • Halogens (Br/Cl) : Moderate deactivation of the phenyl ring, favoring para-substitution in further functionalization. Computational modeling (DFT) predicts reactivity hotspots, guiding synthetic design .

Methodological Notes

  • TLC Optimization : Adjust PE:EA ratios (e.g., 8:1 to 15:1) to improve resolution for polar intermediates .
  • Crystallization : Slow cooling (1°C/min) in ethanol yields larger, purer crystals .
  • Electrophilic Substitution : Use NBS in CCl₄ for bromination, monitoring via IR for C-Br bond formation at 1094 cm⁻¹ .

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